4-(4-Cyanophenyl)butanoic acid
Overview
Description
4-(4-Cyanophenyl)butanoic acid is a chemical compound with the CAS Number: 31419-48-4 . It has a molecular weight of 189.21 and its IUPAC name is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-7H,1-3H2,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 84-85 degrees Celsius .Scientific Research Applications
1. Pharmaceutical Intermediate Applications
4-(4-Cyanophenyl)butanoic acid, while not directly studied, has close analogs used in pharmaceuticals. For example, 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, is often prepared by a Friedel-Crafts reaction. Sulfonation can be applied to remove undesired isomers in its synthesis (Fan, 1990).
2. Synthesis Process Development
The synthesis of 4-(4-methoxyphenyl)butanoic acid, which is a key intermediate in the synthesis of LY518674, involves an organic solvent-free process. This method has implications for the development of environmentally friendly and efficient synthesis processes for related compounds (Delhaye et al., 2006).
3. Mesomorphic Behavior Study
Compounds similar to this compound, such as 4′-substituted phenyl 4-(4′-cyano-4-oxybiphenyl)butanoates, have been synthesized to study the effects of inter-ring linkages on mesomorphic behavior. These studies help in understanding the transition temperatures and mesophases in liquid crystals (Arora et al., 1989).
4. TRPV1 Channel Modulators
4-(Thiophen-2-yl)butanoic acid, a related compound, was identified as a cyclic substitute in the synthesis of TRPV1 channel modulators. This research aids in developing new pharmaceuticals targeting the TRPV1 channel, with potential applications in pain management and protection against oxidative stress (Aiello et al., 2016).
5. Photolabile Hydrophobic Molecules
Compounds like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid are used as photolabile protecting groups to demonstrate optical gating of nanofluidic devices based on synthetic ion channels. This has applications in controlled release, sensing, and information processing (Ali et al., 2012).
6. Biotransformation Studies
Related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid show varied biotransformation in different species, which is crucial for understanding species-specific drug metabolism and efficacy (Pottier et al., 1978).
Safety and Hazards
The safety information for 4-(4-Cyanophenyl)butanoic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
While specific future directions for 4-(4-Cyanophenyl)butanoic acid are not available, research on similar compounds suggests potential therapeutic applications in neurodegenerative diseases . The optimization of these compounds, including 4-PBA, is crucial for their effective medicinal application .
Properties
IUPAC Name |
4-(4-cyanophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-7H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUDOVOFJAZMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31419-48-4 | |
Record name | 4-(4-cyanophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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